molecular formula C14H9Cl7N2 B11999265 2,2,2-Trichloro-N,N'-bis(3,4-dichlorophenyl) ethylidene diamine CAS No. 53723-87-8

2,2,2-Trichloro-N,N'-bis(3,4-dichlorophenyl) ethylidene diamine

Cat. No.: B11999265
CAS No.: 53723-87-8
M. Wt: 453.4 g/mol
InChI Key: SRLLHBBTZZPDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trichloro-N(1),N(1)-bis(3,4-dichlorophenyl)-1,1-ethanediamine is a complex organic compound characterized by its multiple chlorine atoms and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N(1),N(1)-bis(3,4-dichlorophenyl)-1,1-ethanediamine typically involves the reaction of 3,4-dichloroaniline with trichloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as hydrochloric acid. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction parameters. The use of automated purification systems, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N(1),N(1)-bis(3,4-dichlorophenyl)-1,1-ethanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

2,2,2-Trichloro-N(1),N(1)-bis(3,4-dichlorophenyl)-1,1-ethanediamine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its chlorine content.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N(1),N(1)-bis(3,4-dichlorophenyl)-1,1-ethanediamine involves its interaction with cellular components, leading to the disruption of essential biological processes. The compound targets specific enzymes and proteins, inhibiting their activity and resulting in the death of microbial cells. The presence of multiple chlorine atoms enhances its reactivity and effectiveness as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloro-N(1),N(1)-bis(2,4-dichlorophenyl)-1,1-ethanediamine
  • 2,2,2-Trichloro-N(1),N(1)-bis(3,5-dichlorophenyl)-1,1-ethanediamine

Uniqueness

2,2,2-Trichloro-N(1),N(1)-bis(3,4-dichlorophenyl)-1,1-ethanediamine is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and biological activity. The position of the chlorine atoms on the phenyl rings plays a crucial role in determining the compound’s overall properties and effectiveness in various applications.

Properties

CAS No.

53723-87-8

Molecular Formula

C14H9Cl7N2

Molecular Weight

453.4 g/mol

IUPAC Name

2,2,2-trichloro-1-N,1-N'-bis(3,4-dichlorophenyl)ethane-1,1-diamine

InChI

InChI=1S/C14H9Cl7N2/c15-9-3-1-7(5-11(9)17)22-13(14(19,20)21)23-8-2-4-10(16)12(18)6-8/h1-6,13,22-23H

InChI Key

SRLLHBBTZZPDBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(C(Cl)(Cl)Cl)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.